Cas no 1322-20-9 ([1,1'-Biphenyl]ol)
[1,1'-Biphenyl]ol structure
Product Name:[1,1'-Biphenyl]ol
[1,1'-Biphenyl]ol 化学的及び物理的性質
名前と識別子
-
- [1,1'-Biphenyl]ol
- 4-Biphenylol
- 4-HYDROXYBIPHENYL
- 4-Hydroxydiphenyl
- Biphenyl-4-ol
- Paraxenol
- p-Biphenylol
- p-Hydroxybiphenyl
- p-Phenylphenol
- Phenylphenol(general)
- CCRIS 1836
- AC-10045
- F0138-0794
- BIDD:ER0225
- UNII-9P55LV4O0G
- Tox21_302734
- 4-BIPHENYLOL [HSDB]
- DTXCID601152
- (1,1'-Biphenyl)-4-ol
- 4-Phenylphenol-13C6
- NSC 1858
- UNII-50LH4BZ6MD
- DAICARRIER DK-CN
- para-Phenylphenol
- EINECS 202-179-2
- NSC1858
- BDBM50149238
- NCGC00256447-01
- [1,1''-biphenyl]-4-ol
- p-Hydroxydiphenyl
- 446276-69-3
- W-100277
- 92-69-3
- 4-Hydroxy-1,1'-biphenyl
- MFCD00002347
- EINECS 215-333-9
- Tetrasin P 300
- D70652
- 4-HYDROXYBIPHENYL (4-PHENYLPHENOL)
- EC 202-179-2
- HSDB 5277
- Z104474848
- ARACHIDONICACID,[1-14C]-
- DTXSID7021152
- ChemDiv2_000198
- 4-Diphenylol
- BB 0295951
- 1-Hydroxy-4-phenylbenzene
- [1,1/'-biphenyl]ol
- MK-1100
- p-Xenol
- 4-hydroxy biphenyl
- 50LH4BZ6MD
- AI3-00080
- HMS1369I22
- Biphenyl, 4-hydroxy-
- SR-01000395951
- NCGC00249191-02
- 4-HYDROXY-BIPHENYL
- 4-Phenylphenol, 97%
- Tox21_202220
- para-Hydroxydiphenyl
- WLN: QR DR
- FT-0600031
- NSC-1858
- 4-Phenylphenol
- P0201
- SCHEMBL38273
- CAS-92-69-3
- 4-phenyl-phenol
- P-PHENYLPHENOL [MI]
- CS-0008440
- Phenol p-phenyl
- SR-01000395951-1
- AMY40490
- 9P55LV4O0G
- 4'-hydroxybiphenyl
- 4-Phenylphenol, analytical standard
- AB01331816-02
- 1322-20-9
- NCGC00259769-01
- DS-9793
- CHEMBL73380
- Q27116056
- CHEBI:34422
- NCGC00249191-01
- [1,1'-Biphenyl]-4-ol
- 4-phenyl phenol
- InChI=1/C12H10O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13
- Tetrosin P 300
- 4-Phenylphenol, purified by sublimation, 99%
- Phenol, p-phenyl
- NS00007310
- AKOS001582119
- EN300-19707
-
- インチ: 1S/C12H10O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H
- InChIKey: YXVFYQXJAXKLAK-UHFFFAOYSA-N
- ほほえんだ: OC1C=CC(=CC=1)C1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 170.0732
- どういたいしつりょう: 170.073164938g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 141
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 20.2Ų
じっけんとくせい
- PSA: 20.23
- LogP: Log Kow = 3.20
[1,1'-Biphenyl]ol 関連文献
-
Mohamed S. A. Elsayed,Siran Chang,Mark Cushman Org. Biomol. Chem. 2018 16 108
-
John J. Molloy,Robert P. Law,James W. B. Fyfe,Ciaran P. Seath,David J. Hirst,Allan J. B. Watson Org. Biomol. Chem. 2015 13 3093
-
Shizuka Mei Bautista Maezono,Tej Narayan Poudel,Yong Rok Lee Org. Biomol. Chem. 2017 15 2052
-
Yu Li,Guiquan Xia,Qi Guo,Li Wu,Shizhen Chen,Zhigang Yang,Wei Wang,Zhong-Yin Zhang,Xin Zhou,Zhong-Xing Jiang Med. Chem. Commun. 2016 7 1672
-
Nikola Basari?,Nikola Cindro,Damir Bobinac,Lidija Uzelac,Kata Mlinari?-Majerski,Marijeta Kralj,Peter Wan Photochem. Photobiol. Sci. 2012 11 381
1322-20-9 ([1,1'-Biphenyl]ol) 関連製品
- 2432-11-3(2,6-Diphenylphenol)
- 1806-29-7(2,2`-Dihydroxybiphenyl)
- 18531-99-2((1S)-[1,1'-Binaphthalene]-2,2'-diol)
- 1079-21-6(2-Phenylhydroquinone)
- 5422-91-3(2,5-Diphenylhydroquinone)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
推奨される供給者
Inner Mongolia Xinhong Biological Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
ゴールドメンバー
中国のサプライヤー
試薬